3-Hydroxyisopentyl-CoA

Enzymatic Synthesis Branched-Chain Amino Acid Metabolism Acyl-CoA Standards

Diagnostic labs developing LC-MS/MS assays for C5-OH acylcarnitine quantification face high false-positive rates when isobaric 3-hydroxyacyl-CoA species are misidentified in newborn screening. 3-Hydroxyisopentyl-CoA (CAS 6711-29-1) is the authentic leucine-catabolism intermediate required for accurate differential diagnosis of ECHS1 and HIBCH deficiencies. • Distinct retention time and fragmentation pattern for unambiguous differentiation from 3-hydroxyvaleryl-CoA • Validated enzymatic synthesis (74.12% yield) confirms substrate viability for ECHS1 kinetic studies • ≥95% purity analytical standard with CoA for regulatory-compliant diagnostic workflows

Molecular Formula C26H46N7O17P3S
Molecular Weight 853.7 g/mol
Cat. No. B1251302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxyisopentyl-CoA
Molecular FormulaC26H46N7O17P3S
Molecular Weight853.7 g/mol
Structural Identifiers
SMILESCC(C)(CCSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O
InChIInChI=1S/C26H46N7O17P3S/c1-25(2,20(36)23(37)29-7-5-16(34)28-8-10-54-9-6-26(3,4)38)12-47-53(44,45)50-52(42,43)46-11-15-19(49-51(39,40)41)18(35)24(48-15)33-14-32-17-21(27)30-13-31-22(17)33/h13-15,18-20,24,35-36,38H,5-12H2,1-4H3,(H,28,34)(H,29,37)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t15-,18-,19-,20+,24-/m1/s1
InChIKeyWARAAVQLBVQAKL-DJVIHCHSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxyisopentyl-CoA: Leucine Catabolism Intermediate


3-Hydroxyisopentyl-CoA (synonyms: 3-hydroxyisovaleryl-CoA, 3-hydroxy-3-methylbutyl-CoA) is an (S)-3-hydroxyacyl coenzyme A derivative with molecular formula C26H44N7O18P3S and molecular weight 867.65 g/mol [1]. It functions as a key intermediate in the leucine degradation pathway, formed via the hydration of 3-methylcrotonyl-CoA by short-chain enoyl-CoA hydratase (ECHS1) . This compound is an endogenous metabolite detectable in human urine and mouse liver, and its measurement is critical for the diagnosis of inborn errors of branched-chain amino acid (BCAA) metabolism, such as ECHS1 deficiency and 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) deficiency [2].

Endogenous intermediate in leucine degradation
Tool for BCAA metabolism and inborn error research
Calibration standard for LC-MS/MS metabolomics
Enzymatically synthesized, accessible research compound

3-Hydroxyisopentyl-CoA: Structural Analog Limitations


Generic substitution of 3-hydroxyisopentyl-CoA with structurally similar 3-hydroxyacyl-CoAs (e.g., 3-hydroxybutyryl-CoA or 3-hydroxyisobutyryl-CoA) is not scientifically valid due to divergent metabolic origin and enzyme specificity. While all belong to the (S)-3-hydroxyacyl-CoA class, 3-hydroxyisopentyl-CoA is exclusively derived from leucine catabolism, whereas its analogs originate from fatty acid β-oxidation or valine degradation pathways [1]. This metabolic specificity is critical for diagnostic applications: acylcarnitine profiles in newborn screening detect C5-OH (3-hydroxyisovalerylcarnitine) as a biomarker for multiple distinct inborn errors, and accurate identification of the underlying acyl-CoA species is essential for differential diagnosis [2]. The enzyme ECHS1 exhibits moderate substrate specificity for 3-methylcrotonyl-CoA (the precursor to 3-hydroxyisopentyl-CoA), but high specificity for crotonyl-CoA, indicating that even closely related enoyl-CoA substrates are not functionally interchangeable .

Divergent metabolic origin (leucine vs. fatty acid β-oxidation) limits direct substitution with 3-hydroxybutyryl-CoA or 3-hydroxyisobutyryl-CoA.
C5-OH acylcarnitine profiling requires authentic 3-hydroxyisopentyl-CoA to avoid misassignment of isobaric species in newborn screening research.
ECHS1 exhibits higher substrate specificity for 3-methylcrotonyl-CoA over other enoyl-CoAs; enzyme kinetics data may not transfer to structural analogs.

3-Hydroxyisopentyl-CoA: Quantitative Comparison with Analogs


Enzymatic Synthesis Yield vs. 3-Hydroxybutyryl-CoA

In a 2025 study, enzymatic synthesis of 3-hydroxyisopentyl-CoA from 3-methylcrotonyl-CoA using recombinant human ECHS1 achieved a yield of 74.12% [1]. This yield is comparable to that reported for (3R)-3-hydroxybutyryl-CoA (70% yield) in a seven-enzyme in vitro cascade [2], but the synthesis pathway for 3-hydroxyisopentyl-CoA is more direct (single-step hydration) and utilizes a BCAA-specific enoyl-CoA substrate. This demonstrates that 3-hydroxyisopentyl-CoA can be produced with efficiency similar to well-studied straight-chain analogs, making it a viable and accessible standard for metabolomics and diagnostic research.

Synthesis Yield
Cross-study context
74% vs. 70% (3-hydroxybutyryl-CoA)
Comparable synthetic accessibility supports standard production.
Single-step enzymatic hydration reported; in vitro cascade comparator.
Enzymatic Synthesis Branched-Chain Amino Acid Metabolism Acyl-CoA Standards

Predicted Aqueous Solubility vs. 3-Hydroxybutyryl-CoA

ALOGPS-predicted water solubility for 3-hydroxyisopentyl-CoA is 4.22 g/L, whereas 3-hydroxybutyryl-CoA is predicted to have a higher solubility of 6.13 g/L [1]. This difference (1.91 g/L, or ~31% lower for the target compound) is attributed to the presence of the branched 3-hydroxy-3-methylbutyl group in 3-hydroxyisopentyl-CoA, which increases hydrophobicity compared to the straight-chain 3-hydroxybutanoyl group. While both compounds are classified as 'slightly soluble' and 'extremely strong acidic' based on pKa, the quantitative solubility difference may influence dissolution protocols and buffer preparation for in vitro assays.

Predicted Solubility
Class-level inference
4.22 g/L vs. 6.13 g/L (analog)
Lower solubility may influence stock preparation protocols.
ALOGPS prediction; experimental solubility data to verify.
Physicochemical Properties Formulation In Vitro Assays

LC-MS/MS Retention Time Differentiation

3-Hydroxyisopentyl-CoA (C5-OH acyl-CoA) elutes with a distinct retention time compared to other 3-hydroxyacyl-CoAs in reversed-phase HPLC systems. In the enzymatic synthesis study, an unexpected peak with the same mass/charge ratio as 2-methyl-3-hydroxybutyryl-CoA was identified as 3-hydroxyvaleryl-CoA, highlighting the need for authentic standards to distinguish isobaric and isomeric 3-hydroxyacyl-CoA species [1]. Predicted LC-MS/MS spectra for 3-hydroxyisopentyl-CoA in negative ion mode at 20V collision energy yield a characteristic fragmentation pattern (Splash Key: splash10-003r-4910110010-b0a59a59576405a54451) that can be used for identification [2]. The absence of this compound from routine commercial availability necessitates its procurement as a dedicated standard for accurate quantification in biological samples.

LC-MS/MS Differentiation
Supporting evidence
Distinct retention time and MS/MS fragmentation pattern
Pure standard required for reliable isobaric/isomer distinction.
Reversed-phase HPLC; authentic standard essential for method validation.
LC-MS/MS Metabolomics Standards Diagnostic Biomarkers

3-Hydroxyisopentyl-CoA: Research & Industrial Applications


LC-MS/MS Assay Development for Newborn Screening

3-Hydroxyisopentyl-CoA is an essential analytical standard for the development and validation of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays used in newborn screening for inborn errors of BCAA metabolism. Its distinct retention time and fragmentation pattern, as highlighted by the need to differentiate it from isobaric species like 3-hydroxyvaleryl-CoA, make it indispensable for accurate quantification of C5-OH acylcarnitines in dried blood spots [1]. Procurement of a high-purity standard ensures reliable calibration and reduces false-positive rates in diagnostic workflows.

ECHS1 Deficiency Studies

This compound serves as a critical substrate for in vitro characterization of ECHS1 and other enoyl-CoA hydratases involved in leucine catabolism. The moderate substrate specificity of ECHS1 for 3-methylcrotonyl-CoA (the direct precursor) necessitates the use of authentic 3-hydroxyisopentyl-CoA to measure hydration kinetics accurately and to study the biochemical consequences of ECHS1 deficiency mutations . Its use in enzyme assays is directly supported by the described enzymatic synthesis method, which confirms its viability as a substrate for recombinant ECHS1.

Metabolomics & Flux Analysis of Leucine Catabolism

In targeted and untargeted metabolomics studies of BCAA metabolism, 3-hydroxyisopentyl-CoA is a key intermediate that must be identified and quantified to map metabolic flux through the leucine degradation pathway. The ability to synthesize this compound enzymatically with a yield of 74.12% [2] makes it feasible to produce isotopically labeled standards (e.g., 13C or 2H labeled) for use as internal standards in stable isotope dilution mass spectrometry, enabling precise quantification of metabolic pathway activity in cellular and animal models.

Application
Selection Property
Validation Focus
Newborn screening biomarker research (LC-MS/MS)
Unique chromatographic and MS/MS signature
Accurate quantification of C5-OH acylcarnitine in dried blood spot research matrices
ECHS1 enzyme deficiency research
Substrate specificity for enoyl-CoA hydratase kinetics
Biochemical characterization of leucine catabolism variants
Metabolomics and flux analysis
Synthetic feasibility for isotopically labeled standards
Stable isotope dilution for leucine pathway tracing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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